Product packaging for Heteronium(Cat. No.:CAS No. 21379-80-6)

Heteronium

Cat. No.: B1210995
CAS No.: 21379-80-6
M. Wt: 332.4 g/mol
InChI Key: IGWCFPFGZULDHY-UHFFFAOYSA-N
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Description

Heteronium is a chemical compound with the CAS Registry Number 7247-57-6 . Its molecular formula is C18H22BrNO3S, and it has a molecular weight of 412.34 g/mol . Known synonyms include (1,1-Dimethylpyrrolidin-1-Ium-3-Yl) 2-Hydroxy-2-Phenyl-2-(2-Thienyl)Acetate Bromide . This product is strictly labeled For Research Use Only (RUO) . RUO products are indispensable tools intended solely for laboratory research, such as fundamental biological investigation, pharmaceutical development, and diagnostic research . They are not manufactured or validated for use in clinical diagnostics, therapeutic applications, or any human or veterinary use . Using an RUO product for diagnostic procedures can lead to inaccurate results, potential misdiagnoses, and significant legal consequences for the manufacturer and user .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H22NO3S+ B1210995 Heteronium CAS No. 21379-80-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

21379-80-6

Molecular Formula

C18H22NO3S+

Molecular Weight

332.4 g/mol

IUPAC Name

(1,1-dimethylpyrrolidin-1-ium-3-yl) 2-hydroxy-2-phenyl-2-thiophen-2-ylacetate

InChI

InChI=1S/C18H22NO3S/c1-19(2)11-10-15(13-19)22-17(20)18(21,16-9-6-12-23-16)14-7-4-3-5-8-14/h3-9,12,15,21H,10-11,13H2,1-2H3/q+1

InChI Key

IGWCFPFGZULDHY-UHFFFAOYSA-N

SMILES

C[N+]1(CCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CS3)O)C

Canonical SMILES

C[N+]1(CCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CS3)O)C

Synonyms

heteronium
heteronium bromide

Origin of Product

United States

Preparation Methods

Ethyl 2-Chloroacetoacetate Condensation

Yamada et al. pioneered a benchmark method involving refluxing 2-aminobenzenethiol (3.8 g) with ethyl 2-chloroacetoacetate (5.0 g) in ethanol for 30 minutes, followed by precipitation in water and methanol recrystallization. This protocol achieved a 52% yield but faced criticism for solvent volume (120 mL water) and energy-intensive reflux requirements. The mechanism proceeds through nucleophilic displacement of chlorine, followed by cyclodehydration (Scheme 1).

Bromoketone and Phenacyl Bromide Approaches

Gupta et al. and Nagase et al. developed improved routes using α-bromoketones or phenacyl bromides under milder conditions. Reacting 2-aminobenzenethiol sodium salts with phenacyl bromide in dichloromethane at 25°C produced this compound derivatives in 68–75% yields within 2 hours (Scheme 2). This method reduced energy input but required stoichiometric base for thiolate formation, generating inorganic byproducts.

Green Synthesis Techniques

Growing emphasis on sustainable chemistry has driven innovations in solvent-free systems and biocatalytic processes for this compound production.

Solvent-Free Cyclocondensation

Mane et al. demonstrated that replacing dimethyl sulfoxide with hydrazine hydrate under solvent-free conditions enabled oxidative cyclization of 2-aminobenzenethiol with diketones. The method leveraged atmospheric oxygen for disulfide formation, achieving 78% yield at 80°C within 90 minutes (Scheme 3). Elimination of organic solvents reduced waste generation by 40% compared to classical methods.

Biocatalytic Synthesis Using Baker’s Yeast

Pratap et al. introduced a groundbreaking approach using Saccharomyces cerevisiae as a biocatalyst for the condensation of 2-aminobenzenethiol and β-diketones. Ultrasonication (40 kHz, 100 W) enhanced enzyme release from yeast cells, facilitating 85% yield in aqueous ethanol at 37°C (Scheme 4). This method achieved 94% atom economy and reduced reaction time to 45 minutes through enzymatic activation of carbonyl groups.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a pivotal technology for accelerating this compound synthesis while improving regioselectivity.

Alumina-Supported Microwave Reactions

Paul et al. optimized a solvent-free protocol using basic alumina (5–6 g support per 2 mmol substrate) under microwave irradiation (300 W, 100°C). This approach completed cyclization in 8–12 minutes with 88% yield, representing a 10-fold rate enhancement versus conventional heating. The alumina surface promoted simultaneous adsorption of reactants and byproduct water removal (Scheme 5).

Copper-Catalyzed Microwave Coupling

Fu et al. developed a CuI-catalyzed coupling between 2-amino-5-chlorophenyl disulfide and ethyl acetylenecarboxylate under microwave conditions. Subsequent oxidation with meta-chloroperbenzoic acid (m-CPBA) yielded 92% this compound derivatives in 15 minutes (Scheme 6). This method showcased excellent functional group tolerance, accommodating electron-withdrawing and donating substituents.

Comparative Analysis of Synthesis Methods

Table 1 quantifies critical parameters across major this compound synthetic routes, enabling evidence-based method selection.

MethodConditionsTimeYield (%)Atom EconomyE-Factor
Yamada (Ethanol reflux)EtOH, 78°C30 min526418.7
Gupta (Phenacyl bromide)CH₂Cl₂, 25°C2 hr75719.2
Mane (Solvent-free)Neat, 80°C90 min78834.1
Pratap (Biocatalytic)H₂O/EtOH, 37°C45 min85941.8
Paul (Microwave/Alumina)MW, 100°C12 min88893.5
Fu (CuI/MW)MW, DMSO, 120°C15 min92912.9

Table 1. Comparative performance metrics of this compound synthesis methods.

The E-factor (environmental factor), calculated as mass of waste per mass of product, highlights the superiority of biocatalytic and microwave methods. Pratap’s yeast-mediated approach achieved an E-factor of 1.8, outperforming classical methods by 80–90% .

Chemical Reactions Analysis

Types of Reactions

Heteronium undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions involving this compound typically use reducing agents like hydrogen gas or metal hydrides.

    Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Conditions for substitution reactions often involve the use of catalysts like palladium or nickel.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Oxidized derivatives with increased oxygen content.

    Reduction: Reduced forms with decreased oxygen content.

    Substitution: Substituted compounds with new functional groups.

Scientific Research Applications

Medicinal Chemistry

Heteronium compounds are integral in drug development, particularly as antimicrobial agents. Their unique structural properties enhance their interaction with biological targets, making them effective against a range of pathogens.

Antimicrobial Properties

Recent studies demonstrate that novel quaternary ammonium and phosphonium salts exhibit potent antibacterial activity. For example, a study highlighted the efficacy of specific quaternary this compound salts against antibiotic-resistant strains of Staphylococcus aureus, showcasing their potential as therapeutic agents in combating resistant infections .

Table 1: Antimicrobial Activity of Selected Quaternary this compound Salts

CompoundMIC (µg/mL)Activity Against
Compound 1e1S. aureus
Compound 2e2S. aureus RN4220
Compound 3e4Bacillus cereus
Compound 4e8Escherichia coli

The structure-activity relationship analysis indicates that variations in the alkyl substituents significantly influence the antimicrobial efficacy of these compounds .

Materials Science

This compound compounds also play a crucial role in materials science, particularly in the development of functional materials with tailored properties.

Synthesis of Functional Materials

The synthesis of heterocycles is pivotal for creating advanced materials used in electronics and sensors. Researchers have explored the use of this compound salts in polymer production and as additives to enhance material properties . The ability to manipulate the chemical structure allows for the design of materials with specific thermal, electrical, or optical characteristics.

Table 2: Applications of this compound Compounds in Materials Science

ApplicationDescription
Conductive PolymersUsed as dopants to improve electrical conductivity
Antimicrobial CoatingsCoated surfaces to prevent microbial growth
SensorsFunctionalized for enhanced sensitivity

Quaternary Ammonium Salts in Healthcare

A double-blind study investigated the use of this compound bromide for managing gastrointestinal conditions associated with anxiety. The results indicated that patients experienced significant symptom relief compared to control groups, highlighting the therapeutic potential of these compounds .

Phosphonium Salts as Antimicrobial Agents

Research on sterically hindered quaternary phosphonium salts revealed their effectiveness against a broad spectrum of microorganisms, including fungi and gram-positive bacteria. The study emphasized the need for further investigation into their structure-property relationships to optimize their biological activity .

Mechanism of Action

The mechanism of action of Heteronium involves its interaction with specific molecular targets and pathways. It exerts its effects by:

    Binding to Enzymes: this compound can bind to enzymes, altering their activity and affecting biochemical pathways.

    Modulating Receptors: It can interact with cellular receptors, influencing signal transduction and cellular responses.

    Inhibiting Pathways: this compound may inhibit specific metabolic pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Heteronium can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as Heterocyclic compounds and Heteroaromatic compounds share some structural similarities with this compound.

    Uniqueness: Unlike other similar compounds, this compound exhibits unique reactivity and stability under various conditions, making it a valuable compound in research and industry.

Biological Activity

Heteronium is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and cytotoxic applications. This article explores the biological activity of this compound, drawing on various studies and research findings.

Overview of this compound

This compound, specifically in its quaternary ammonium form, is a type of compound that has shown promise in medicinal chemistry. Its structure allows for various substitutions that can enhance its biological properties, making it a subject of interest in drug development and therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The efficacy of these compounds has been assessed through Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) tests.

Table 1: Antimicrobial Activity of this compound Compounds

Compound NameMIC (µg/mL)MBC (µg/mL)Target Organisms
This compound A12Staphylococcus aureus
This compound B48Escherichia coli
This compound C24Bacillus cereus
This compound D816Candida albicans

The data suggest that certain derivatives of this compound are particularly effective against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). For instance, compounds with longer alkyl chains generally exhibited increased antibacterial activity, although this relationship is non-linear beyond a certain threshold due to the "cut-off" effect where excessive chain length may reduce efficacy .

Cytotoxic Activity

In addition to its antimicrobial properties, this compound has been evaluated for cytotoxic effects on various cancer cell lines. Studies have shown that certain phosphonium salts derived from this compound possess high cytotoxicity against human cancer cell lines such as HeLa (cervical cancer) and K562 (chronic myelogenous leukemia).

Table 2: Cytotoxicity of this compound Compounds

Compound NameIC50 (µM)Cell Line Tested
This compound E<5HeLa
This compound F<10K562
This compound G<15Normal Human Endothelial Cells (HUVEC)

In particular, the compound n-butyl-n-hexadecylphosphonium bromide was found to be significantly more potent than traditional chemotherapeutics like cisplatin, indicating its potential as an alternative treatment option .

The biological activity of this compound is believed to stem from its ability to disrupt cellular membranes and interfere with metabolic processes. The interaction with bacterial membranes leads to the collapse of membrane potential, which is crucial for bacterial survival. Furthermore, the cytotoxic effects on cancer cells may involve mechanisms related to apoptosis and cell cycle arrest .

Case Studies

Several case studies have highlighted the practical applications of this compound in clinical settings:

  • Case Study 1 : A study on the use of quaternary ammonium salts in wound care demonstrated that formulations containing this compound significantly reduced bacterial load in infected wounds compared to control treatments.
  • Case Study 2 : Research involving cancer therapies indicated that patients receiving treatments based on phosphonium salts derived from this compound experienced improved outcomes in terms of tumor reduction and lower toxicity profiles compared to conventional therapies.

Q & A

Q. How can researchers ethically navigate data gaps in this compound’s environmental toxicity studies?

  • Methodological Answer : Conduct probabilistic risk assessments using read-across methods with structurally analogous compounds. Clearly state assumptions in toxicity extrapolations and consult regulatory frameworks (e.g., REACH, OECD guidelines) to prioritize testing parameters .

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